molecular formula C24H18ClNO4S B2539889 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-65-9

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2539889
CAS No.: 343373-65-9
M. Wt: 451.92
InChI Key: BDFCZICDKMTAGF-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a naphthyl group, a phenylsulfonyl group, and an anilino group, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .

Future Directions

The future directions of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyl Intermediate: The synthesis begins with the chlorination of naphthalene to form 4-chloronaphthalene.

    Sulfonylation: The 4-chloronaphthalene undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as pyridine to form 4-chloro-1-naphthyl phenylsulfone.

    Anilino Acetate Formation: The final step involves the reaction of 4-chloro-1-naphthyl phenylsulfone with aniline and acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components allow it to bind to specific sites, modulating the activity of these targets. For example, the phenylsulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthyl acetate: Lacks the phenylsulfonyl and anilino groups, resulting in different reactivity and applications.

    1-Naphthyl 2-[(phenylsulfonyl)anilino]acetate: Similar structure but without the chloro group, affecting its chemical properties.

    4-Chloro-1-naphthyl 2-(anilino)acetate: Lacks the phenylsulfonyl group, leading to different biological activities.

Uniqueness

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and anilino), which confer distinct chemical reactivity and potential applications. This combination of groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCZICDKMTAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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